(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Description
(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid (CAS: 1704080-61-4) is a boronic acid derivative featuring a methoxy group at the 2-position and a 4-methylpiperazinylsulfonyl moiety at the 5-position of the phenyl ring. Its molecular formula is C₁₂H₁₉BN₂O₅S (MW: 314.166 g/mol) . Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems, making this compound valuable in pharmaceutical synthesis and materials science. The sulfonylpiperazine group enhances solubility in polar solvents and may modulate electronic effects on the boronic acid’s reactivity .
Properties
IUPAC Name |
[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O5S/c1-14-5-7-15(8-6-14)21(18,19)10-3-4-12(20-2)11(9-10)13(16)17/h3-4,9,16-17H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDVJISMKUOJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The initial step involves the formation of a phenylboronic acid intermediate through a reaction between phenylboronic acid and appropriate reagents under controlled conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using methanol and a suitable catalyst.
Attachment of the Piperazine Sulfonyl Group: The final step involves the sulfonylation of the phenyl ring with 4-methylpiperazine and a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and piperazine sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. Specifically, (2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid has been studied for its potential to act as a proteasome inhibitor. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting a pathway for developing novel anticancer therapies .
Drug Design and Development
The compound's ability to form reversible covalent bonds with target proteins makes it an attractive candidate for drug design. Its sulfonamide moiety can enhance binding affinity and selectivity towards specific biological targets, such as enzymes involved in cancer progression . Furthermore, modifications of the piperazine ring can lead to derivatives with improved pharmacokinetic properties.
Suzuki-Miyaura Coupling
This compound can be utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This reaction is significant in the synthesis of pharmaceuticals and agrochemicals, enabling the formation of complex organic molecules from simpler precursors .
Ligand for Metal Catalysis
As a boronic acid, this compound can serve as a ligand in metal-catalyzed reactions, enhancing the efficiency of catalysis in organic synthesis. Its ability to stabilize metal complexes allows for more effective catalytic processes in various chemical transformations .
Polymer Chemistry
In polymer science, boronic acids are known to participate in the formation of dynamic covalent bonds, which can be exploited to create responsive materials. The incorporation of this compound into polymer matrices could lead to materials with tunable properties, suitable for applications such as drug delivery systems or sensors .
Sensor Development
The unique properties of boronic acids allow them to interact selectively with diols and sugars, making them suitable for developing chemical sensors. Research has demonstrated that incorporating this compound into sensor designs can improve sensitivity and selectivity towards glucose detection, which is crucial for diabetes management .
Case Studies
Mechanism of Action
The mechanism of action of (2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Key Properties
The compound’s structural analogues differ in substituents on the phenyl ring, the sulfonamide-linked heterocycle, or additional functional groups. Below is a comparative analysis based on molecular data and reactivity:
Table 1: Structural and Physicochemical Comparison
Impact of Structural Modifications
Sulfonamide-Linked Heterocycle: Piperazine vs. Hydrochloride Salt (CAS 1704095-65-7): The HCl salt improves aqueous solubility, critical for biological assays, but may require neutralization before cross-coupling reactions .
Substituent Effects :
- Electron-Withdrawing Groups (e.g., -F) : Fluorine at the 2-position (CAS 1704121-45-8) enhances the boronic acid’s electrophilicity, accelerating Suzuki-Miyaura reactions .
- Hydroxyl Group (CAS 1704096-91-2) : The 4-hydroxypiperidine moiety facilitates interactions with biological targets via H-bonding, suggesting utility in kinase inhibitor design .
Steric and Electronic Considerations :
- The methyl group on the piperazine/piperidine ring (e.g., target compound vs. CAS 1704095-65-7) reduces steric hindrance compared to bulkier substituents, favoring coupling with hindered aryl halides .
Biological Activity
(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid, with the CAS number 1272356-85-0, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a piperazine moiety with a boronic acid group, which may enhance its pharmacological properties.
The molecular formula of this compound is , and it has a molecular weight of approximately 303.36 g/mol. The structure includes a methoxy group and a sulfonamide linkage, which are known to influence biological activity positively.
The biological activity of boronic acids often involves interactions with enzymes and proteins, particularly those containing serine or cysteine residues. This compound may inhibit proteasome activity or modulate signaling pathways associated with inflammatory responses, similar to other boron-containing compounds like bortezomib, which is used in cancer therapy .
Anticancer Activity
Recent studies have demonstrated that boronic acids exhibit significant anticancer properties. For instance, the compound was tested against prostate cancer cells (PC-3), showing a decrease in cell viability at concentrations of 0.5 µM to 5 µM. At 5 µM, the viability dropped to 33%, indicating potent cytotoxic effects on cancer cells while maintaining higher viability in healthy cells (71%) . The mechanism likely involves the inhibition of key signaling pathways critical for cancer cell survival.
Antimicrobial Properties
Boronic acids have also been explored for their antimicrobial activities. In various studies, including those involving Staphylococcus aureus and Escherichia coli, compounds similar to this compound exhibited significant inhibition zones ranging from 7 mm to 13 mm against different microbial strains . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory cytokines is another area of interest. Boron-containing compounds have been shown to inhibit pro-inflammatory cytokines like TNF-alpha and IL-12, which are crucial in conditions such as psoriasis and rheumatoid arthritis . The anti-inflammatory properties could be beneficial for topical applications in dermatological therapies.
Case Studies
Research Findings
- Cytotoxicity : The compound shows selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Microbial Inhibition : Effective against common pathogens, indicating potential as an antibiotic agent.
- Inflammatory Modulation : Promising results in reducing inflammation markers suggest its role in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
